2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID
Overview
Description
2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID is a complex organic compound with the molecular formula C16H15NO3. It is known for its applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID typically involves starting materials such as 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid. The reaction is carried out using amine derivatives with triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the synthesized compounds can range from 40% to 72% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID undergoes various chemical reactions including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antioxidant and antibacterial activities.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with other molecules, which can influence its biological activity. For example, it can interact with enzymes or receptors in the body, leading to various physiological effects .
Comparison with Similar Compounds
2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID can be compared with other similar compounds such as:
2,3-Dimethoxybenzoic acid: Used in similar synthetic routes but with different functional groups.
3-Acetoxy-2-methylbenzoic acid: Another compound used in the synthesis of benzamides with different yields and properties. The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities.
Properties
IUPAC Name |
2-[[4-methoxy-3-[(2-methylbenzoyl)amino]benzoyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-14-7-3-4-8-16(14)22(27)25-19-13-15(11-12-20(19)30-2)21(26)24-18-10-6-5-9-17(18)23(28)29/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDGDHPTYHOCNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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